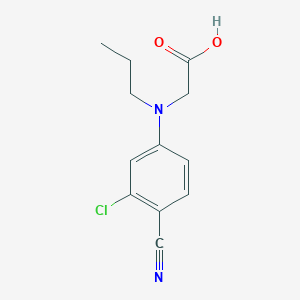![molecular formula C17H15N3O4S B7560552 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid (QSPA) is an organic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. QSPA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to activate AMPK, a protein kinase that plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the expression of COX-2. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vivo studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid improves insulin sensitivity and reduces blood glucose levels in diabetic animals.
実験室実験の利点と制限
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain applications. Additionally, the mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid. One area of interest is the development of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid, which may lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential use of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The synthesis of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid involves a multi-step process, and its mechanism of action is not fully understood. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has several advantages for use in lab experiments, but it also has some limitations. Future research on 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is needed to explore its potential therapeutic applications and to develop more targeted therapies.
合成法
The synthesis of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid involves a multi-step process that begins with the preparation of quinoxaline-6-carboxylic acid. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then treated with 4-aminobenzenesulfonamide to yield the intermediate product. The final step involves the reaction of the intermediate product with 3-bromopropionic acid to form 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid.
科学的研究の応用
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been studied for its potential use in the treatment of diabetes due to its ability to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
3-[4-(quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-17(22)8-3-12-1-5-14(6-2-12)25(23,24)20-13-4-7-15-16(11-13)19-10-9-18-15/h1-2,4-7,9-11,20H,3,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQJSSICUCMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea](/img/structure/B7560477.png)


![2-(methylamino)-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7560497.png)

![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)